

# The Pharmacokinetics of GSK2256098: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2256098 |           |
| Cat. No.:            | B612001    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

GSK2256098 is an orally bioavailable, potent, and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various solid tumors, making it a compelling target for cancer therapy.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of GSK2256098, summarizing key data from preclinical and clinical studies to inform further research and development.

# **Absorption**

Following oral administration in patients with advanced solid tumors, **GSK2256098** is absorbed with a median time to maximum plasma concentration (tmax) ranging from 1.5 to 4 hours.[1] The pharmacokinetic profile of **GSK2256098** has been evaluated in a phase I clinical trial across a range of doses.

Table 1: Single-Dose Pharmacokinetic Parameters of **GSK2256098** in Patients with Advanced Solid Tumors (Day 1)[1]



| Dose (mg<br>BID) | n | Cmax<br>(ng/mL)<br>[Geometric<br>Mean<br>(%CV)] | AUC(0-∞)<br>(ng*h/mL)<br>[Geometric<br>Mean<br>(%CV)] | tmax (h)<br>[Median<br>(Range)] | t1/2 (h)<br>[Geometric<br>Mean] |
|------------------|---|-------------------------------------------------|-------------------------------------------------------|---------------------------------|---------------------------------|
| 80               | 3 | 315 (55)                                        | 1630 (55)                                             | 2.0 (1.5-2.0)                   | 4.0                             |
| 160              | 3 | 557 (26)                                        | 3380 (24)                                             | 2.0 (1.5-4.0)                   | 4.6                             |
| 300              | 3 | 1110 (28)                                       | 7190 (31)                                             | 2.0 (2.0-2.0)                   | 5.0                             |
| 600              | 6 | 2150 (36)                                       | 15800 (37)                                            | 2.0 (1.5-4.0)                   | 5.8                             |
| 1000             | 6 | 4090 (37)                                       | 29000 (42)                                            | 2.0 (1.5-4.0)                   | 6.1                             |
| 1250             | 7 | 4380 (44)                                       | 30500 (43)                                            | 4.0 (1.5-4.0)                   | 6.0                             |
| 1500             | 6 | 5490 (43)                                       | 41300 (43)                                            | 2.8 (1.5-4.0)                   | 9.0                             |

Data extracted from a phase I study in patients with advanced solid tumors. Administration was with a light meal. %CV: Coefficient of Variation

Table 2: Repeat-Dose Pharmacokinetic Parameters of **GSK2256098** in Patients with Advanced Solid Tumors (Day 15)[1]



| Dose (mg BID) | n | Cmax (ng/mL)<br>[Geometric<br>Mean (%CV)] | AUC(0-t)<br>(ng*h/mL)<br>[Geometric<br>Mean (%CV)] | tmax (h)<br>[Median<br>(Range)] |
|---------------|---|-------------------------------------------|----------------------------------------------------|---------------------------------|
| 80            | 3 | 240 (54)                                  | 1020 (54)                                          | 1.5 (1.5-2.0)                   |
| 160           | 3 | 473 (33)                                  | 2370 (31)                                          | 2.0 (1.5-2.0)                   |
| 300           | 3 | 913 (39)                                  | 5250 (40)                                          | 2.0 (1.5-2.0)                   |
| 600           | 6 | 1520 (44)                                 | 9200 (46)                                          | 2.0 (1.5-4.0)                   |
| 1000          | 6 | 2800 (52)                                 | 17100 (52)                                         | 2.0 (1.5-4.0)                   |
| 1250          | 7 | 2690 (54)                                 | 17000 (54)                                         | 2.0 (1.5-4.0)                   |
| 1500          | 6 | 3630 (55)                                 | 24800 (55)                                         | 2.0 (1.5-4.0)                   |

Data extracted from a phase I study in patients with advanced solid tumors. Administration was with a light meal. %CV: Coefficient of Variation

#### **Effect of Food**

A food effect study in healthy volunteers indicated that administration of **GSK2256098** with a high-fat meal resulted in a modest increase in exposure. For this reason, in the phase I study in cancer patients, the drug was administered with a light meal to ensure consistency.[1]

# **Distribution**

The distribution of **GSK2256098** has been investigated, particularly its ability to penetrate the central nervous system (CNS), a critical factor for treating brain tumors like glioblastoma.

## **Preclinical Data**

Preclinical studies in rats with an intact blood-brain barrier (BBB) showed limited CNS penetration of **GSK2256098**.[2]

# **Clinical Data in Glioblastoma**



A clinical study in patients with recurrent glioblastoma utilized positron emission tomography (PET) with radiolabeled [11C]GSK2256098 to assess its distribution. The study revealed that while GSK2256098 has low penetration into normal brain tissue, it achieves significantly higher concentrations in tumor tissue, likely due to a disrupted BBB.[2]

Table 3: Volume of Distribution (VT) of [11C]GSK2256098 in Patients with Recurrent Glioblastoma[2][3]

| Tissue                         | VT Estimate (Geometric Mean) |
|--------------------------------|------------------------------|
| Tumor Tissue                   | 0.9                          |
| Surrounding T2 Enhancing Areas | 0.5                          |
| Normal Brain                   | 0.4                          |

VT is a measure of the volume of tissue in which the radiotracer is distributed.

# **Plasma Protein Binding**

As of the latest available public information, the specific percentage of **GSK2256098** bound to human plasma proteins has not been reported.

# **Metabolism**

The metabolism of **GSK2256098** has not been fully characterized in publicly available literature. However, some insights can be drawn from clinical study designs and observations.

In a PET study using [11C]**GSK2256098**, it was noted that tracer metabolism was "moderate," with approximately 30-55% of the radioactivity in plasma at 90 minutes corresponding to the parent drug, indicating the presence of metabolites.[2]

Clinical trials with **GSK2256098** have often excluded the concomitant use of strong inhibitors or inducers of cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C8, and CYP2C9, as well as the transporter OATP1B1. This suggests that these pathways may be involved in the metabolism and disposition of **GSK2256098**. However, direct evidence and detailed metabolic pathways have not been published.



# **Excretion**

Detailed information regarding the routes of excretion (e.g., renal, fecal) and the proportion of **GSK2256098** and its metabolites eliminated by each pathway is not currently available in the public domain.

# **Drug Interactions**

A clinically significant drug-drug interaction has been observed between **GSK2256098** and the MEK inhibitor trametinib. Co-administration resulted in a 2-4 fold increase in trametinib plasma concentrations.[4] This interaction necessitated dose adjustments in combination therapy trials. The mechanism of this interaction has not been fully elucidated but may involve competition for metabolic enzymes or transporters.

# Experimental Protocols Phase I Study in Advanced Solid Tumors[1][5]

- Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.
- Dosing: GSK2256098 administered orally twice daily (BID) in continuous 21-day cycles.
   Doses escalated from 80 mg to 1500 mg BID.
- Pharmacokinetic Sampling: Serial blood samples were collected on Day 1 and Day 15 at pre-dose and at various time points post-dose to determine plasma concentrations of GSK2256098.
- Analytical Method: Plasma concentrations of GSK2256098 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

# Glioblastoma PET Sub-study[2]

- Study Design: An expansion cohort of a phase I study in patients with recurrent glioblastoma.
- Dosing: Patients received oral GSK2256098. On a separate day, they received a microdose of intravenous [11C]GSK2256098.



- Imaging: Dynamic PET scans were performed over 90 minutes following the injection of [11C]GSK2256098 to assess its biodistribution and kinetics in the brain and tumor.
- Pharmacokinetic Sampling: Parallel blood samples were collected during the PET scan to measure plasma radioactivity and parent [11C]GSK2256098 concentrations.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow of key pharmacokinetic experiments for **GSK2256098**.





Click to download full resolution via product page

Caption: Simplified FAK signaling pathway and the inhibitory action of **GSK2256098**.

## Conclusion

**GSK2256098** exhibits dose-proportional pharmacokinetics over a wide range of oral doses in cancer patients. It demonstrates the ability to penetrate brain tumors, a crucial characteristic for an agent being investigated for glioblastoma. While key parameters like absorption and elimination half-life have been characterized, a comprehensive understanding of its metabolism and excretion pathways remains elusive in the public domain. Further studies are warranted to fully elucidate the ADME properties of **GSK2256098**, which will be critical for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The observed drug-drug interaction with trametinib highlights the importance of careful consideration of co-administered therapies. As research progresses, a more complete pharmacokinetic profile will undoubtedly emerge, aiding in the optimization of its therapeutic use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. selleckchem.com [selleckchem.com]
- 2. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of pharmacokinetic profiles of a recombinant canine PD-1 fusion protein by validated sandwich ELISA method PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics/pharmacodynamics (PK/PD) of GSK2256098, a Focal Adhesion Kinase (FAK) Inhibitor, in Patients with Advanced Solid Tumors — Department of Oncology [oncology.ox.ac.uk]
- To cite this document: BenchChem. [The Pharmacokinetics of GSK2256098: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612001#understanding-the-pharmacokinetics-of-gsk2256098]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





